molecular formula C19H19N3O2 B11463564 N-benzyl-2-[2-oxo-3-(prop-1-en-2-yl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide

N-benzyl-2-[2-oxo-3-(prop-1-en-2-yl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide

Cat. No.: B11463564
M. Wt: 321.4 g/mol
InChI Key: QUUSZIMLJALDED-UHFFFAOYSA-N
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Description

N-BENZYL-2-[2-OXO-3-(PROP-1-EN-2-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-[2-OXO-3-(PROP-1-EN-2-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable benzodiazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-[2-OXO-3-(PROP-1-EN-2-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-BENZYL-2-[2-OXO-3-(PROP-1-EN-2-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-BENZYL-2-[2-OXO-3-(PROP-1-EN-2-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-BENZYL-2-(2-OXO-BENZOTHIAZOL-3-YL)-ACETAMIDE
  • N-BENZYL-2-(2-OXO-3-PROP-1-EN-2-YLBENZIMIDAZOL-1-YL)ACETAMIDE

Uniqueness

N-BENZYL-2-[2-OXO-3-(PROP-1-EN-2-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE stands out due to its unique structural features, which confer specific biological activities and chemical reactivity.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-benzyl-2-(2-oxo-3-prop-1-en-2-ylbenzimidazol-1-yl)acetamide

InChI

InChI=1S/C19H19N3O2/c1-14(2)22-17-11-7-6-10-16(17)21(19(22)24)13-18(23)20-12-15-8-4-3-5-9-15/h3-11H,1,12-13H2,2H3,(H,20,23)

InChI Key

QUUSZIMLJALDED-UHFFFAOYSA-N

Canonical SMILES

CC(=C)N1C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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